molecular formula C9H12FN B8778024 4-fluoro-N-propylaniline

4-fluoro-N-propylaniline

Cat. No. B8778024
M. Wt: 153.20 g/mol
InChI Key: CPBZXHWWPFPWMN-UHFFFAOYSA-N
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Patent
US06737383B1

Procedure details

A 3 L three neck round bottom flask equipped with a nitrogen inlet, a thermometer, an overhead stirrer and a solid addition funnel was charged with 250 mL acetic acid, 50 mL absolute ethanol and 29.5 g (0.27 mol) of 4-fluoroaniline. To this mixture was added acetone (23 mL, 6.31 mol) in one portion followed by the portion-wise addition of sodium acetate trihydrate over 5 min. This vigorously stirred mixture was cooled to 0° C. (dry-ice/acetone) and 4.5 g of sodium borohydride (1.2 mol) was added portion-wise via a solid addition funnel over 50 min while keeping the internal temperature below 10° C. During this addition, acetic acid (100 mL) and absolute ethanol (50 mL) were added to facilitate stirring. After the addition, the mixture was allowed to warm to room temperature, and then stirred at ambient temperature for 12 h. Sufficient ammonium hydroxide (30% aqueous) was added to adjust the pH to ˜8 while maintaining the internal temperature below 30° C. using an ice/water bath. The mixture was extracted with ether (4×400 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, then concentrated under reduced pressure to give the desired product as a black/brown oil (38 g).
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.O.O.O.C([O-])(=O)C.[Na+].C(=O)=O.CC(C)=O.[BH4-].[Na+].[OH-].[NH4+]>C(O)C.C(O)(=O)C>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:9][CH2:10][CH3:12])=[CH:4][CH:3]=1 |f:2.3.4.5.6,7.8,9.10,11.12|

Inputs

Step One
Name
three
Quantity
3 L
Type
reactant
Smiles
Step Two
Name
Quantity
29.5 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Five
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
4.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to facilitate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a thermometer, an overhead stirrer and a solid addition funnel
ADDITION
Type
ADDITION
Details
was added portion-wise
ADDITION
Type
ADDITION
Details
via a solid addition funnel over 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 30° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (4×400 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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